molecular formula C15H22N4O2 B12265631 4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine

4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12265631
M. Wt: 290.36 g/mol
InChI Key: LWDVQWXZFYNJLZ-UHFFFAOYSA-N
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Description

4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a piperidine ring substituted with a 6-methylpyrazin-2-yl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 6-Methylpyrazin-2-yl Group: This step involves the substitution of the piperidine ring with a 6-methylpyrazin-2-yl group, often using nucleophilic substitution reactions.

    Attachment of the Morpholine Ring: The final step involves the coupling of the morpholine ring to the piperidine derivative, typically through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine: A similar compound with a thiomorpholine ring instead of a morpholine ring.

    1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde: A related compound with an aldehyde group.

Uniqueness

4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

[1-(6-methylpyrazin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H22N4O2/c1-12-9-16-10-14(17-12)19-4-2-3-13(11-19)15(20)18-5-7-21-8-6-18/h9-10,13H,2-8,11H2,1H3

InChI Key

LWDVQWXZFYNJLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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